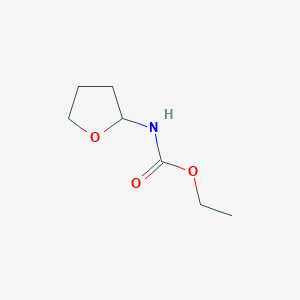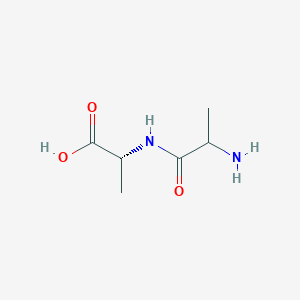
H-D-Ala-DL-Ala-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-D-Ala-DL-Ala-OH, also known as D-alanyl-D-alanine, is a dipeptide composed of two alanine residues. This compound is significant in the field of biochemistry and microbiology due to its role in bacterial cell wall synthesis. It is a key component of the peptidoglycan layer in Gram-positive bacteria, where it serves as a substrate for the enzyme D-alanine-D-alanine ligase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
H-D-Ala-DL-Ala-OH can be synthesized through a series of chemical reactions involving the coupling of D-alanine and L-alanine. The synthesis typically involves the use of protecting groups to prevent unwanted side reactions. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods utilize automated peptide synthesizers that can efficiently produce large quantities of the compound. The process involves the sequential addition of amino acids to a growing peptide chain, followed by purification steps to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
H-D-Ala-DL-Ala-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: Substitution reactions can replace specific functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can have different biological activities and properties compared to the parent compound .
Aplicaciones Científicas De Investigación
H-D-Ala-DL-Ala-OH has numerous applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: The compound is crucial in studying bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: It serves as a target for developing new antibiotics that inhibit bacterial cell wall synthesis.
Mecanismo De Acción
H-D-Ala-DL-Ala-OH exerts its effects by serving as a substrate for the enzyme D-alanine-D-alanine ligase. This enzyme catalyzes the formation of the dipeptide, which is then incorporated into the peptidoglycan layer of bacterial cell walls. The compound’s mechanism of action involves binding to the active site of the enzyme, facilitating the formation of the peptide bond. This process is essential for maintaining the structural integrity of bacterial cell walls .
Comparación Con Compuestos Similares
Similar Compounds
D-alanyl-D-alanine: A similar dipeptide with identical biological functions.
L-alanyl-L-alanine: Another dipeptide with different stereochemistry and biological activity.
D-alanyl-L-alanine: A dipeptide with mixed stereochemistry, exhibiting unique properties.
Uniqueness
H-D-Ala-DL-Ala-OH is unique due to its specific role in bacterial cell wall synthesis and its ability to serve as a substrate for D-alanine-D-alanine ligase. This specificity makes it a valuable target for antibiotic development, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C6H12N2O3 |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
(2R)-2-(2-aminopropanoylamino)propanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3?,4-/m1/s1 |
Clave InChI |
DEFJQIDDEAULHB-SRBOSORUSA-N |
SMILES isomérico |
C[C@H](C(=O)O)NC(=O)C(C)N |
SMILES canónico |
CC(C(=O)NC(C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


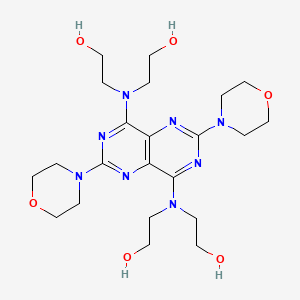
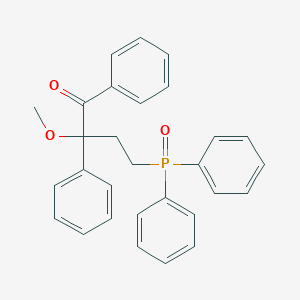
![Ethanone, 2-[[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-1-phenyl-](/img/structure/B12903290.png)
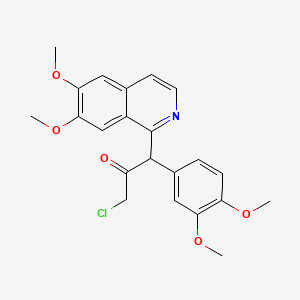

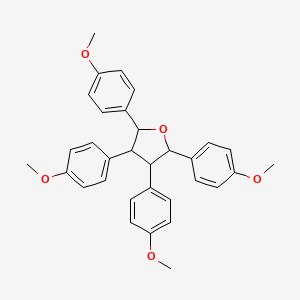

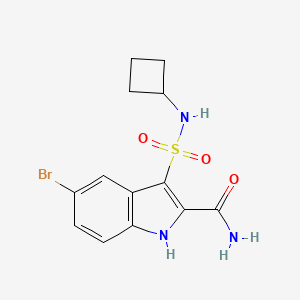


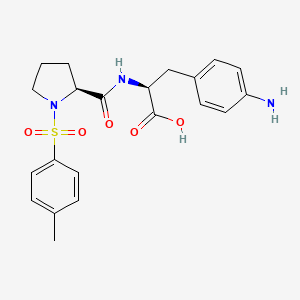
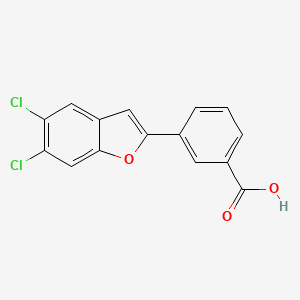
![4-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903353.png)
